XPA-DNA Binding Inhibition Potency of TDRL-X80 Active Metabolite
The active metabolite of TDRL-X80, designated TDRL-X80-2, is the species primarily responsible for potent inhibition of the XPA-DNA interaction [1]. In a fluorescence polarization (FP) assay, TDRL-X80-2 exhibited an IC₅₀ of 0.82 ± 0.18 μM, a significant improvement over the parent compound's earlier reported potency [1].
| Evidence Dimension | IC₅₀ for inhibition of XPA-DNA binding |
|---|---|
| Target Compound Data | 0.82 ± 0.18 μM (active metabolite TDRL-X80-2) |
| Comparator Or Baseline | Parent compound TDRL-X80 (IC₅₀ ~21-39 μM in ELISA assays) [2] |
| Quantified Difference | ~25- to 48-fold increase in potency |
| Conditions | Fluorescence polarization (FP) assay measuring inhibition of XPA binding to a cisplatin-damaged DNA substrate [1]. |
Why This Matters
This confirms that the potency of the X80 scaffold is derived from its esterase-mediated conversion to an active metabolite, establishing a clear potency benchmark for this chemical series and justifying its use in cellular assays where esterase activity is present.
- [1] Gavande, N. S., VanderVere-Carozza, P., Mishra, A. K., Vernon, T. L., Pawelczak, K. S., & Turchi, J. J. (2017). Design and Structure-Guided Development of Novel Inhibitors of the Xeroderma Pigmentosum Group A (XPA) Protein-DNA Interaction. Journal of Medicinal Chemistry, 60(19), 8055–8070. View Source
- [2] Neher, T. M., Shuck, S. C., Liu, J. Y., Zhang, J. T., & Turchi, J. J. (2010). Identification of novel small molecule inhibitors of the XPA protein using in silico based screening. ACS Chemical Biology, 5(10), 953–965. View Source
